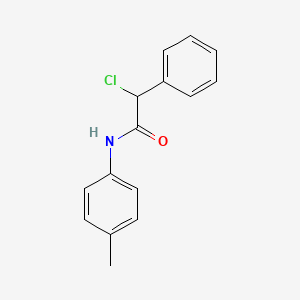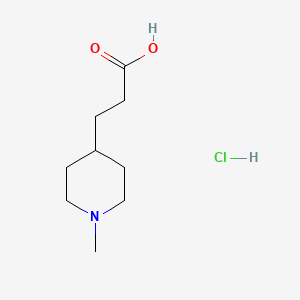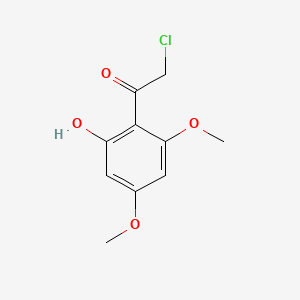
2-chloro-N-(3-chloro-4-methylphenyl)propanamide
Übersicht
Beschreibung
“2-chloro-N-(3-chloro-4-methylphenyl)propanamide” is a chemical compound with the molecular weight of 232.11 . Its IUPAC name is 3-chloro-N-(3-chloro-4-methylphenyl)propanamide . It is stored at room temperature and appears as a solid .
Synthesis Analysis
A continuously operated single-stage mixed suspension−mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C . The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(3-chloro-4-methylphenyl)propanamide” can be represented by the linear formula C10 H11 Cl2 N O .Physical And Chemical Properties Analysis
“2-chloro-N-(3-chloro-4-methylphenyl)propanamide” is a solid at room temperature . It has a molecular weight of 232.11 .Wissenschaftliche Forschungsanwendungen
Solubility and Crystallization Studies
- The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures was determined using the polythermal method. This research is crucial for understanding the substance's dissolution properties and saturation temperature profile as a function of concentration (Pascual et al., 2017).
Synthesis and Antimicrobial Properties
- Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, which include derivatives of 2-chloro-N-(3-chloro-4-methylphenyl)propanamide, were synthesized and evaluated for their antibacterial and antifungal activities (Baranovskyi et al., 2018).
Novel Impurities in Herbicides
- Research on the synthesis of novel impurities of the herbicide Propisochlor, which includes 2-chloro-N-(3-chloro-4-methylphenyl)propanamide, has been conducted. This is important for understanding the chemical's structure and potential environmental impacts (Behera et al., 2022).
Pharmaceutical Process Development
- A study focused on the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide, contributing to the development of continuous process trains for active pharmaceutical ingredients (Pascual et al., 2022).
Formation of Hybrid Residues in Soil
- An unexpected hybrid residue was formed in soil when the herbicides propanil and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide were applied in combination. This finding is significant for environmental safety and herbicide usage (Bartha, 1969).
Synthesis and Antibacterial Activity of Derivatives
- Synthesis of N-aryl-3-(indol-3-yl)propanamides and evaluation of their immunosuppressive activities, which includes compounds related to 2-chloro-N-(3-chloro-4-methylphenyl)propanamide, highlights their potential in pharmaceutical applications (Giraud et al., 2010).
Malaria Treatment Research
- Research on substituted aminoacetamides as novel leads for malaria treatment, involving compounds related to 2-chloro-N-(3-chloro-4-methylphenyl)propanamide, is crucial for developing new antimalarial drugs (Norcross et al., 2019).
Zukünftige Richtungen
Continuous processing is becoming increasingly common in the pharmaceutical industry and offers numerous benefits for safety, productivity, and isolation in the synthesis of drug substances and active pharmaceutical ingredients (APIs) . The implementation of continuous processing methods is taking place in both academia and industry, giving safe access to “forbidden” (traditionally toxic or exothermic) chemistry, multiphasic synthesis, and real-time reaction interrogation and intervention through the application of online procession analytical tools . In this way, reaction pathways deemed too operationally difficult or dangerous in conventional batch equipment can be developed . A major focus of this research is the development of design and optimization strategies that deliver robust, tunable, and scalable API manufacturing processes, delivering specific API characteristics .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Mode of Action
A study on a similar compound suggests that photosynthesis may be involved in its phytotoxic action . The compound might interfere with the fixation of carbon dioxide, leading to a form of metabolic starvation .
Biochemical Pathways
Given its potential impact on photosynthesis, it could affect pathways related to energy production and carbon fixation .
Result of Action
Based on the potential mode of action, it could lead to metabolic disruption, particularly in processes involving photosynthesis .
Eigenschaften
IUPAC Name |
2-chloro-N-(3-chloro-4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-6-3-4-8(5-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXOKPDZWMHPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243199 | |
| Record name | 2-Chloro-N-(3-chloro-4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-methylphenyl)propanamide | |
CAS RN |
103038-68-2 | |
| Record name | 2-Chloro-N-(3-chloro-4-methylphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103038-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-chloro-4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3075315.png)
![Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate](/img/structure/B3075322.png)

![5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3075334.png)


![N-(3,5-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide](/img/structure/B3075356.png)

![3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3075369.png)
![[3-Oxo-1-(thien-2-ylmethyl)piperazin-2-yl]acetic acid](/img/structure/B3075375.png)


amine hydrochloride](/img/structure/B3075387.png)